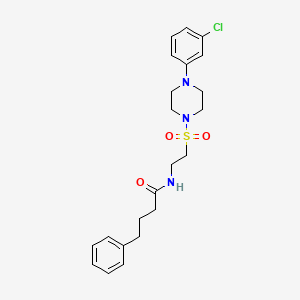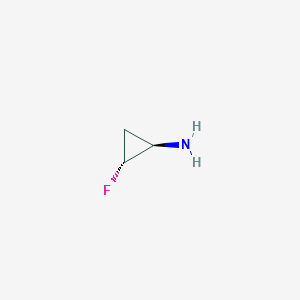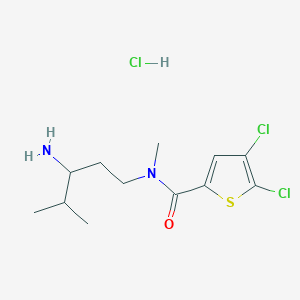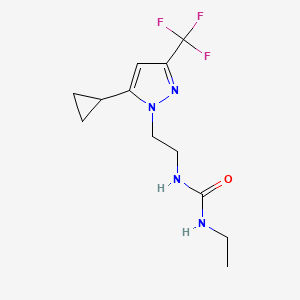![molecular formula C12H13ClFNO3 B2683221 2-[Acetyl-[(2-chloro-6-fluorophenyl)methyl]amino]propanoic acid CAS No. 1444585-08-3](/img/structure/B2683221.png)
2-[Acetyl-[(2-chloro-6-fluorophenyl)methyl]amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Acetyl-[(2-chloro-6-fluorophenyl)methyl]amino]propanoic acid is a synthetic organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Acetyl-[(2-chloro-6-fluorophenyl)methyl]amino]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Amidation: The formation of the amide bond between the acetylated amino group and the propanoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Acetyl-[(2-chloro-6-fluorophenyl)methyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chloro and fluoro groups on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-[Acetyl-[(2-chloro-6-fluorophenyl)methyl]amino]propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: The compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial products.
Wirkmechanismus
The mechanism of action of 2-[Acetyl-[(2-chloro-6-fluorophenyl)methyl]amino]propanoic acid involves its interaction with specific molecular targets. The acetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[Acetyl-[(2-chloro-4-fluorophenyl)methyl]amino]propanoic acid
- 2-[Acetyl-[(2-chloro-6-bromophenyl)methyl]amino]propanoic acid
- 2-[Acetyl-[(2-chloro-6-fluorophenyl)ethyl]amino]propanoic acid
Uniqueness
2-[Acetyl-[(2-chloro-6-fluorophenyl)methyl]amino]propanoic acid is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the aromatic ring can enhance its stability and reactivity compared to similar compounds with different substituents.
Eigenschaften
IUPAC Name |
2-[acetyl-[(2-chloro-6-fluorophenyl)methyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO3/c1-7(12(17)18)15(8(2)16)6-9-10(13)4-3-5-11(9)14/h3-5,7H,6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLHQWZJDPZXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CC1=C(C=CC=C1Cl)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,5-dichloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B2683138.png)

![(Z)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2683141.png)
![3-[(4-Fluorosulfonyloxy-3-methylphenyl)carbamoyl]pyridine](/img/structure/B2683143.png)
![diethyl 2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2683145.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-fluorobenzene-1-sulfonamide](/img/structure/B2683150.png)

![N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide](/img/structure/B2683154.png)

![1-(4-methylphenyl)-3-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B2683156.png)



